Cas no 1565333-95-0 (5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride)
5-tert-Butyl-4-methyl-4H-1,2,4-triazol-3-sulfonylchlorid ist eine hochreaktive chemische Verbindung, die als Sulfonylchlorid-Derivat des 1,2,4-Triazols fungiert. Die tert-Butyl- und Methyl-Substituenten verleihen der Verbindung eine erhöhte sterische Hinderung und verbessern ihre Stabilität unter verschiedenen Reaktionsbedingungen. Aufgrund der reaktiven Sulfonylchlorid-Gruppe eignet sich diese Verbindung besonders als vielseitiges Zwischenprodukt in organischen Synthesen, beispielsweise für die Herstellung von Sulfonamiden oder als Ausgangsmaterial für weitere Derivatisierungen. Die Kombination aus Triazol-Grundgerüst und Sulfonylchlorid-Funktionalität ermöglicht den Einsatz in der Pharmazeutischen Chemie sowie in der Materialwissenschaft. Die Verbindung zeichnet sich durch eine gute Löslichkeit in polaren organischen Lösungsmitteln aus und zeigt eine selektive Reaktivität gegenüber nucleophilen Angriffen.

1565333-95-0 structure
Produktname:5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride
CAS-Nr.:1565333-95-0
MF:C7H12ClN3O2S
MW:237.707078933716
MDL:MFCD26089628
CID:5245027
PubChem ID:121599667
5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4H-1,2,4-Triazole-3-sulfonyl chloride, 5-(1,1-dimethylethyl)-4-methyl-
- 5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride
-
- MDL: MFCD26089628
- Inchi: 1S/C7H12ClN3O2S/c1-7(2,3)5-9-10-6(11(5)4)14(8,12)13/h1-4H3
- InChI-Schlüssel: FAMFSFGJHZLGPZ-UHFFFAOYSA-N
- Lächelt: N1=C(C(C)(C)C)N(C)C(S(Cl)(=O)=O)=N1
5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-284512-10.0g |
5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565333-95-0 | 95.0% | 10.0g |
$3007.0 | 2025-03-19 | |
Enamine | EN300-284512-0.5g |
5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565333-95-0 | 95.0% | 0.5g |
$671.0 | 2025-03-19 | |
Enamine | EN300-284512-2.5g |
5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565333-95-0 | 95.0% | 2.5g |
$1370.0 | 2025-03-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01035940-1g |
5-tert-Butyl-4-methyl-4h-1,2,4-triazole-3-sulfonyl chloride |
1565333-95-0 | 95% | 1g |
¥3717.0 | 2023-04-10 | |
Enamine | EN300-284512-0.25g |
5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565333-95-0 | 95.0% | 0.25g |
$642.0 | 2025-03-19 | |
Enamine | EN300-284512-0.1g |
5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565333-95-0 | 95.0% | 0.1g |
$615.0 | 2025-03-19 | |
Enamine | EN300-284512-0.05g |
5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565333-95-0 | 95.0% | 0.05g |
$587.0 | 2025-03-19 | |
Enamine | EN300-284512-5g |
5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565333-95-0 | 5g |
$2028.0 | 2023-09-07 | ||
Enamine | EN300-284512-1.0g |
5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565333-95-0 | 95.0% | 1.0g |
$699.0 | 2025-03-19 | |
Enamine | EN300-284512-5.0g |
5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride |
1565333-95-0 | 95.0% | 5.0g |
$2028.0 | 2025-03-19 |
5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride Verwandte Literatur
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
3. Back matter
-
4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
1565333-95-0 (5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride) Verwandte Produkte
- 173416-90-5(Benzene, 1-chloro-4-(2-methylpropoxy)-)
- 2138369-25-0(Tert-butyl 1,3-benzothiazole-5-carboxylate)
- 898777-44-1(3-(3,4-Dichlorophenyl)-2',6'-dichloropropiophenone)
- 1058204-69-5(N-(3-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide)
- 321571-43-1(potassium (2E)-3-cyano-3-(thiophen-2-yl)prop-2-enoate)
- 2028547-22-8(4-(benzyloxy)-6-fluoropyrimidin-5-amine)
- 18992-65-9(2,7-Dimethyl-9H-carbazole)
- 1311317-25-5(2-(3,4-difluorophenyl)cyclopropan-1-amine hydrochloride)
- 2680585-35-5(3-(5-bromo-1H-imidazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 1806933-95-8(Methyl 3-(chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-2-acetate)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:1565333-95-0)5-tert-butyl-4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride

Reinheit:99%
Menge:1g
Preis ($):487.0